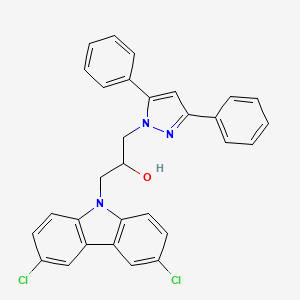

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)propan-2-ol

Beschreibung

This compound belongs to a class of synthetic carbazole derivatives characterized by a propan-2-ol backbone substituted with halogenated carbazole and heterocyclic aromatic groups.

Eigenschaften

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-diphenylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23Cl2N3O/c31-22-11-13-28-25(15-22)26-16-23(32)12-14-29(26)34(28)18-24(36)19-35-30(21-9-5-2-6-10-21)17-27(33-35)20-7-3-1-4-8-20/h1-17,24,36H,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJMGDVZEMMHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

All analogs share a common 3,6-dichlorocarbazole-propan-2-ol scaffold but differ in substituents at the propan-2-ol chain:

- Target compound : 3,5-Diphenyl-1H-pyrazol-1-yl group.

- SPI031: 1-(sec-Butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol .

- DCAP analog 10: 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol .

Key Structural Variations

| Compound | Substituent at Propan-2-ol Chain | Key Structural Features |

|---|---|---|

| Target compound | 3,5-Diphenyl-1H-pyrazol-1-yl | Bulky aromatic group, potential for π-π interactions |

| SPI031 | sec-Butylamino | Flexible alkyl chain, primary amine |

| DCAP analog 10 | 3-Methylbutylamino | Branched alkyl chain, secondary amine |

Antibacterial Efficacy

- SPI031: Exhibits activity against Pseudomonas aeruginosa by targeting efflux pumps (nfxB mutations) and outer membrane synthesis genes (htrB, PA14_23400) . Resistance arises due to mutations reducing drug uptake or enhancing efflux.

- DCAP analog 10: Inhibits Escherichia coli growth at low micromolar concentrations, with potency linked to its branched alkylamino group .

- Target compound : The 3,5-diphenylpyrazole group may enhance membrane penetration or reduce efflux susceptibility due to increased hydrophobicity and steric hindrance.

Mechanism of Action

- Efflux pump evasion: Bulky substituents (e.g., diphenylpyrazole) may hinder recognition by efflux systems like those mutated in SPI031-resistant P. aeruginosa .

- Membrane disruption: Alkylamino analogs (e.g., DCAP analog 10) may interact with bacterial membranes, while aromatic groups could target intracellular proteins .

Physicochemical Properties

| Property | Target Compound | SPI031 | DCAP Analog 10 |

|---|---|---|---|

| LogP (estimated) | High (aromatic groups) | Moderate | Moderate |

| Solubility | Low (hydrophobic) | Moderate (amine) | Moderate (amine) |

| Steric Bulk | High (diphenylpyrazole) | Moderate | Moderate |

Structure-Activity Relationship (SAR) Analysis

Substituent Hydrophobicity: Aromatic groups (e.g., diphenylpyrazole) enhance membrane permeability but reduce solubility. Alkylamino groups balance hydrophobicity and solubility .

Steric Effects : Bulky substituents may reduce efflux pump recognition, as seen in SPI031-resistant mutants .

Electronic Effects : Electron-withdrawing chlorine atoms on the carbazole core enhance stability and interaction with bacterial targets .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.